

Spectroscopic Analysis of Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine*

Cat. No.: *B1312490*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine** and its derivatives. Due to the limited availability of public experimental spectral data for the free base form of **Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine**, this guide presents predicted mass spectrometry data for the dihydrochloride salt and detailed experimental data for its N-Boc protected precursor, (S)-tert-butyl 2-((dimethylamino)methyl)pyrrolidine-1-carboxylate. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds.

Data Presentation

The following tables summarize the available quantitative spectroscopic data.

Table 1: Predicted Mass Spectrometry Data for **Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine** Dihydrochloride

Adduct	m/z
[M+H] ⁺	129.13863
[M+Na] ⁺	151.12057

Table 2: Experimental Spectroscopic Data for (S)-tert-butyl 2-((dimethylamino)methyl)pyrrolidine-1-carboxylate

Nuclear Magnetic Resonance (NMR) Data

Nucleus	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Integration	Assignment
^1H	3.87 – 3.80	m	-	1H	H-2
^1H	3.38 – 3.25	m	-	2H	$\text{CH}_2\text{-N}(\text{CH}_3)_2$
^1H	1.94 – 1.73	m	-	4H	H-3, H-4
^1H	1.46	s	-	9H	$\text{C}(\text{CH}_3)_3$
^{13}C	154.7	-	-	-	C=O (Boc)
^{13}C	79.0	-	-	-	$\text{C}(\text{CH}_3)_3$
^{13}C	55.2	-	-	-	C-2
^{13}C	46.1	-	-	-	$\text{CH}_2\text{-N}(\text{CH}_3)_2$
^{13}C	42.3	-	-	-	$\text{N}(\text{CH}_3)_2$
^{13}C	32.8	-	-	-	C-5
^{13}C	28.7	-	-	-	$\text{C}(\text{CH}_3)_3$
^{13}C	23.3	-	-	-	C-3/C-4

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description
2971, 2922, 2851	C-H stretch
1692	C=O stretch (Boc)
1478, 1449	C-H bend
1391, 1364	C-H bend
1254, 1171, 1105	C-N stretch, C-O stretch

High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Found m/z
[M+Na] ⁺	290.20905	290.20948

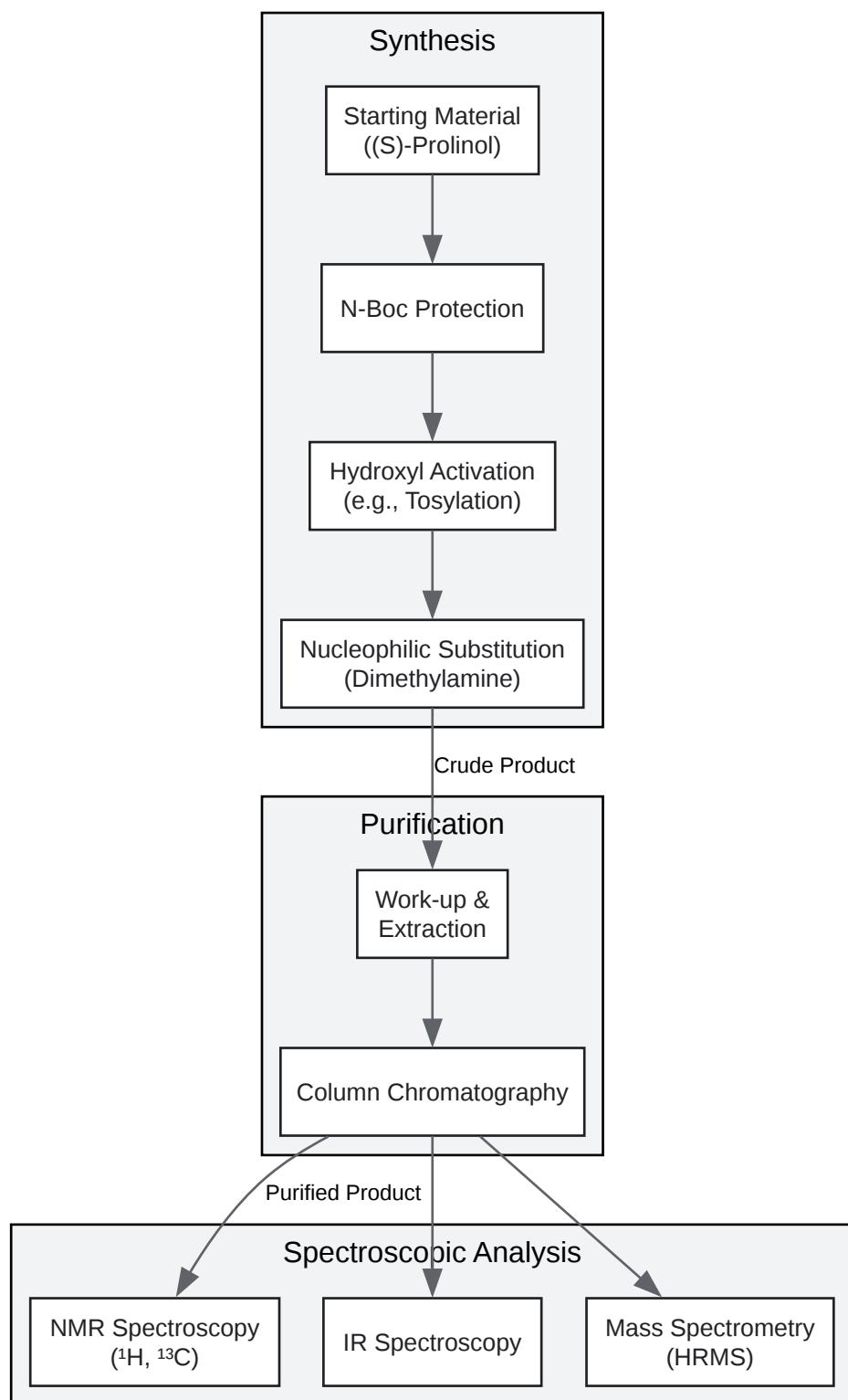
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These are based on standard laboratory techniques for the characterization of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and referenced to the residual solvent signal (¹H: 7.26 ppm; ¹³C: 77.16 ppm). For ¹H NMR, data is reported as chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration. ¹³C NMR spectra are recorded with proton decoupling, and chemical shifts are reported in ppm.

Infrared (IR) Spectroscopy


IR spectra are recorded on an FTIR spectrometer. For liquid samples, a thin film is prepared between two sodium chloride (NaCl) plates. The spectrum is recorded, and the data is reported in wavenumbers (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)

HRMS data is obtained using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument. The mass-to-charge ratio (m/z) is measured to a high degree of accuracy, allowing for the determination of the elemental composition.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chiral pyrrolidine derivative.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for synthesis and analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1312490#spectroscopic-data-nmr-ir-ms-of-dimethyl-s-1-pyrrolidin-2-ylmethyl-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com